molecular formula C19H14Cl4N2S2 B14743870 2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine CAS No. 6307-41-1

2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine

Cat. No.: B14743870
CAS No.: 6307-41-1
M. Wt: 476.3 g/mol
InChI Key: ILSOVTDPMHGPTP-UHFFFAOYSA-N
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Description

2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes two 2,4-dichlorophenyl groups attached to a pyrimidine ring via methylsulfanyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form 2,4-dichlorobenzylthiourea. This intermediate is then reacted with 6-methylpyrimidine-2-thiol in the presence of a base, such as sodium hydroxide, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis[(2,4-dichlorophenyl)methylthio]pyrimidine: Similar structure but lacks the methyl group on the pyrimidine ring.

    Bis(2,4-dichlorophenyl) chlorophosphate: Contains similar dichlorophenyl groups but has a different core structure.

Uniqueness

2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine is unique due to its specific combination of functional groups and the presence of the methyl group on the pyrimidine ring

Properties

CAS No.

6307-41-1

Molecular Formula

C19H14Cl4N2S2

Molecular Weight

476.3 g/mol

IUPAC Name

2,4-bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine

InChI

InChI=1S/C19H14Cl4N2S2/c1-11-6-18(26-9-12-2-4-14(20)7-16(12)22)25-19(24-11)27-10-13-3-5-15(21)8-17(13)23/h2-8H,9-10H2,1H3

InChI Key

ILSOVTDPMHGPTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=C(C=C(C=C2)Cl)Cl)SCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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